molecular formula C8H9Cl3N2O B1396301 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1h-pyrazol-4-yl)ethan-1-one CAS No. 1306739-18-3

2,2,2-Trichloro-1-(1-ethyl-3-methyl-1h-pyrazol-4-yl)ethan-1-one

Cat. No.: B1396301
CAS No.: 1306739-18-3
M. Wt: 255.5 g/mol
InChI Key: XWQCXTMVACBQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one is an organic compound with the molecular formula C8H9Cl3N2O. This compound is characterized by the presence of a trichloromethyl group attached to a pyrazole ring, making it a unique entity in organic chemistry. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of trichloroacetyl chloride with 1-ethyl-3-methyl-1H-pyrazole under basic conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. The general steps are as follows:

  • Dissolve 1-ethyl-3-methyl-1H-pyrazole in a suitable solvent such as dichloromethane.
  • Add trichloroacetyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways by altering the function of key proteins involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

  • 2,2,2-Trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
  • 2,2,2-Trichloro-1-phenylethyl acetate
  • N-[2,2,2-Trichloro-1-(4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenoxy)ethyl]acetamide

Uniqueness: 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its trichloromethyl group is highly reactive, making it a valuable intermediate in organic synthesis and a potent inhibitor in biochemical studies.

Properties

IUPAC Name

2,2,2-trichloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3N2O/c1-3-13-4-6(5(2)12-13)7(14)8(9,10)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQCXTMVACBQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1h-pyrazol-4-yl)ethan-1-one
Reactant of Route 2
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1h-pyrazol-4-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1h-pyrazol-4-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1h-pyrazol-4-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1h-pyrazol-4-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1h-pyrazol-4-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.